molecular formula C15H9ClFNS B12519361 8-Chloro-3-((3-fluorophenyl)thio)quinoline

8-Chloro-3-((3-fluorophenyl)thio)quinoline

Cat. No.: B12519361
M. Wt: 289.8 g/mol
InChI Key: OLAPMHHJJHDJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-3-((3-fluorophenyl)thio)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a chlorine atom at the 8th position and a 3-fluorophenylthio group at the 3rd position of the quinoline ring. The molecular formula of this compound is C15H9ClFNS, and it has a molecular weight of 289.76 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3-((3-fluorophenyl)thio)quinoline typically involves the nucleophilic substitution reaction of 8-chloroquinoline with 3-fluorothiophenol. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-3-((3-fluorophenyl)thio)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, acetic acid, and elevated temperatures.

    Reduction: LiAlH4, sodium borohydride (NaBH4), and anhydrous conditions.

    Substitution: Amines, alkoxides, and polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products:

Mechanism of Action

The mechanism of action of 8-Chloro-3-((3-fluorophenyl)thio)quinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Uniqueness: 8-Chloro-3-((3-fluorophenyl)thio)quinoline is unique due to the presence of both the chlorine atom and the 3-fluorophenylthio group, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C15H9ClFNS

Molecular Weight

289.8 g/mol

IUPAC Name

8-chloro-3-(3-fluorophenyl)sulfanylquinoline

InChI

InChI=1S/C15H9ClFNS/c16-14-6-1-3-10-7-13(9-18-15(10)14)19-12-5-2-4-11(17)8-12/h1-9H

InChI Key

OLAPMHHJJHDJRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)Cl)SC3=CC=CC(=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.